1,2-Bis(2-fluoropyridin-4-yl)disulfane
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Overview
Description
1,2-Bis(2-fluoropyridin-4-yl)disulfane is an organic compound with the molecular formula C₁₀H₆F₂N₂S₂ It is characterized by the presence of two fluoropyridine rings connected by a disulfane (S-S) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-fluoropyridin-4-yl)disulfane typically involves the reaction of 2-fluoropyridine-4-thiol with an oxidizing agent. One common method is to use iodine (I₂) as the oxidizing agent in an organic solvent such as dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
2C5H3FNSH+I2→C10H6F2N2S2+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-fluoropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,2-Bis(2-fluoropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluoropyridin-4-yl)disulfane involves its interaction with thiol groups in proteins and enzymes. The disulfane bond can undergo redox reactions, leading to the formation of mixed disulfides with biological thiols. This can modulate the activity of thiol-containing enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(7-chloroquinolin-4-yl)disulfane: Similar structure but with chloroquinoline rings instead of fluoropyridine.
1,2-Bis(5-nitropyridin-2-yl)disulfane: Contains nitropyridine rings instead of fluoropyridine.
Uniqueness
1,2-Bis(2-fluoropyridin-4-yl)disulfane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other disulfane compounds.
Properties
CAS No. |
1982380-63-1 |
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Molecular Formula |
C10H6F2N2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-fluoro-4-[(2-fluoropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6F2N2S2/c11-9-5-7(1-3-13-9)15-16-8-2-4-14-10(12)6-8/h1-6H |
InChI Key |
ILJNXOBREIHHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1SSC2=CC(=NC=C2)F)F |
Origin of Product |
United States |
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